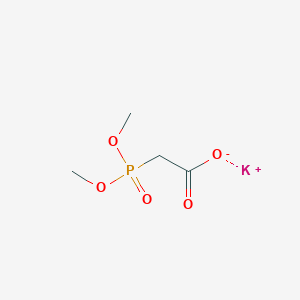

Potassium P,P-dimethylphosphonoacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium P,P-dimethylphosphonoacetate is a useful research compound. Its molecular formula is C4H8KO5P and its molecular weight is 206.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical Research

Proteomics and Enzyme Studies

Potassium P,P-dimethylphosphonoacetate is extensively utilized in proteomics for the analysis of proteins and biomolecules. Its role as a phosphonate compound allows it to interact with various enzymes, making it valuable for studying enzyme kinetics and mechanisms. For instance, it has been used in high-performance liquid chromatography (HPLC) coupled with mass spectrometry to analyze complex mixtures of biomolecules, enhancing detection limits significantly .

Case Study: HPLC Applications

In a study evaluating the coupling of HPLC with inductively coupled plasma mass spectrometry (ICP-MS), this compound was employed to determine the Br:P ratio in samples. This method facilitated the detection of acids that are typically challenging to analyze due to their low ionization efficiency .

Pharmaceutical Applications

Prodrugs for Antiviral Therapy

The compound serves as a precursor in synthesizing prodrugs aimed at enhancing the bioavailability of antiviral agents. For example, it has been incorporated into the design of lipophilic prodrugs of α-carboxy nucleoside phosphonates, which are potent inhibitors of HIV-1 reverse transcriptase. These prodrugs do not require prior phosphorylation, making them advantageous for therapeutic applications .

Table: Summary of Prodrug Development

| Prodrug Type | Active Compound | Mechanism of Action | Clinical Relevance |

|---|---|---|---|

| Alkoxyalkyl Prodrugs | α-Carboxy Nucleoside Phosphonates | Inhibition of HIV-1 reverse transcriptase | Effective against HIV-1 |

| CycloSal Prodrugs | Various phosphonates | pH-dependent hydrolysis for drug release | Enhanced stability and efficacy |

Analytical Chemistry

Derivatization Reagent

this compound is also utilized as a derivatizing agent in analytical chemistry. Its ability to form stable derivatives with various organic compounds enhances their detectability in chromatographic methods. For example, it has been used alongside tris(2,4,6-trimethoxyphenyl)phosphonium propylamine bromide (TMPP) for the derivatization of organic acids before analysis by HPLC .

Industrial Applications

Catalyst Composition

In industrial settings, this compound can be part of catalyst compositions used in polymer synthesis. It can enhance the efficiency of polymerization reactions by acting as a phosphorus source in catalytic systems, particularly those involving titanium compounds .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Potassium P,P-dimethylphosphonoacetate undergoes hydrolysis under acidic or basic conditions to yield phosphonic acids. Microwave-assisted hydrolysis significantly enhances reaction efficiency:

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Microwave irradiation | Trimethylsilyl bromide (TMSBr) | TMS-phosphonate intermediate | 94% |

| Methanol–water (30 min stir) | – | Free phosphonic acid (4 ) | Quantitative |

This two-step process involves initial silylation followed by mild aqueous workup, preserving the phosphonate backbone while removing ester protections .

Nucleophilic Substitution Reactions

The phosphonate group acts as an electrophilic center, enabling substitutions with nucleophiles such as pivaloyloxymethyl (POM) groups:

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| POM iodide, Hünig’s base | Tetrahydrofuran (THF), rt | Bis-POM derivatives (e.g., 2 ) | 94% |

| POM-Cl, NaI | Acetonitrile, 48 h, sealed tube | Bis-POM benzyl ester (15 ) | 46% |

The reaction proceeds via deprotonation of the phosphonate by Hünig’s base, followed by nucleophilic attack on POM iodide. Sodium iodide facilitates halide exchange, improving reactivity with POM-Cl .

Atherton–Todd Reaction with Amines

In the presence of carbon tetrachloride and trialkylamines, this compound reacts with primary amines to form phosphoramidates:

| Amine | Conditions | Products | Key Observation |

|---|---|---|---|

| L-Alanine-OPr | Pyridine, 90°C, Aldrithiol-2 | Bisamidate prodrug (17 ) | 34% yield, diastereomer complexity |

| Phenol | Pd/C, H₂ balloon | Phenoxyamidate prodrug (21 ) | 65% yield, mixture of diastereomers |

This mechanism involves initial formation of a chlorophosphate intermediate, which reacts with amines to generate P–N bonds. Steric and electronic factors influence reaction rates and selectivity .

Transmetalation in Cross-Coupling Reactions

While not directly observed in the cited studies, the potassium counterion may facilitate transmetalation steps in palladium-catalyzed reactions. For example, potassium trimethylsilanolate promotes Suzuki-Miyaura couplings via boronate intermediates , suggesting potential synergies with phosphonate salts in analogous systems.

Propriétés

Numéro CAS |

34170-88-2 |

|---|---|

Formule moléculaire |

C4H8KO5P |

Poids moléculaire |

206.18 g/mol |

Nom IUPAC |

potassium;2-dimethoxyphosphorylacetate |

InChI |

InChI=1S/C4H9O5P.K/c1-8-10(7,9-2)3-4(5)6;/h3H2,1-2H3,(H,5,6);/q;+1/p-1 |

Clé InChI |

WPDZWGGYOFPQEO-UHFFFAOYSA-M |

SMILES |

COP(=O)(CC(=O)[O-])OC.[K+] |

SMILES canonique |

COP(=O)(CC(=O)[O-])OC.[K+] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.